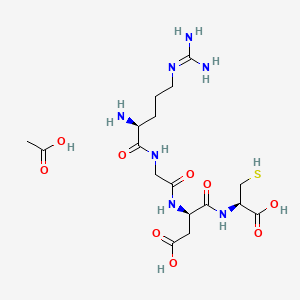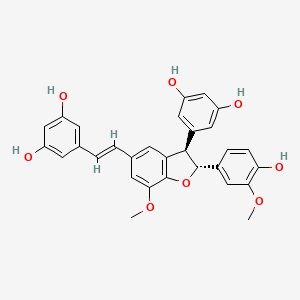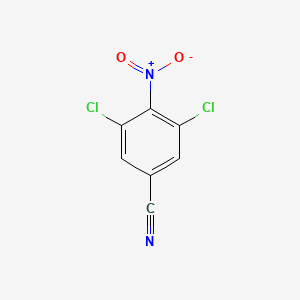
3,5-Dichloro-4-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H2Cl2N2O2 It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring
准备方法
The synthesis of 3,5-Dichloro-4-nitrobenzonitrile typically involves the nitration of 3,5-dichlorobenzonitrile. One common method includes the reaction of 3,5-dichlorobenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective nitration at the desired position on the benzene ring .
Industrial production methods may involve similar nitration processes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the production of by-products and waste.
化学反应分析
3,5-Dichloro-4-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium fluoride.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3,5-dichloro-4-aminobenzonitrile .
科学研究应用
3,5-Dichloro-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3,5-Dichloro-4-nitrobenzonitrile exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
相似化合物的比较
3,5-Dichloro-4-nitrobenzonitrile can be compared with other similar compounds such as:
3,4-Dichloronitrobenzene: Similar in structure but with different substitution patterns, leading to different chemical and biological properties.
4-Chloro-3,5-dinitrobenzonitrile: Contains an additional nitro group, which significantly alters its reactivity and applications.
2,3-Dichloro-6-nitrobenzonitrile: Another isomer with distinct chemical behavior due to the different positions of the substituents.
属性
分子式 |
C7H2Cl2N2O2 |
|---|---|
分子量 |
217.01 g/mol |
IUPAC 名称 |
3,5-dichloro-4-nitrobenzonitrile |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H |
InChI 键 |
ALGWPVPRWWYDJI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


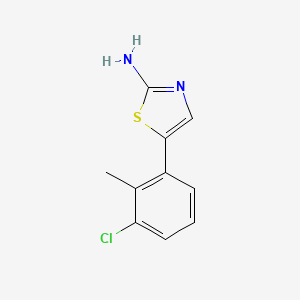

![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
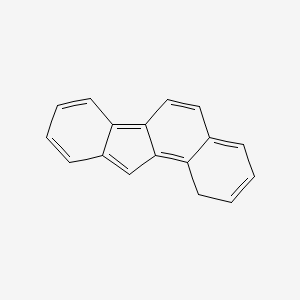
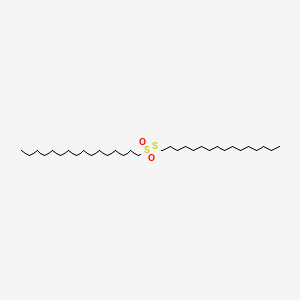
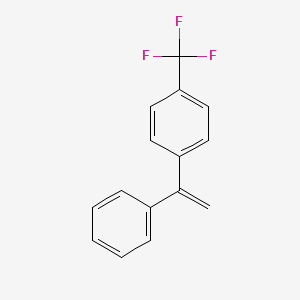

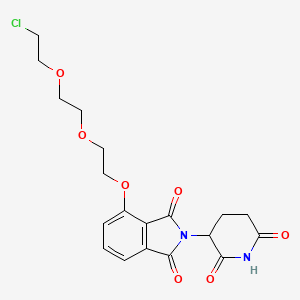


![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
